molecular formula C10H17N3O2 B1201401 Isouron CAS No. 55861-78-4

Isouron

Cat. No. B1201401
CAS RN: 55861-78-4
M. Wt: 211.26 g/mol
InChI Key: JLLJHQLUZAKJFH-UHFFFAOYSA-N
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Description

Isouron is a herbicide that has shown excellent effects in both pre- and post-emergence applications against broadleaved and grass weeds . It has been developed for use in sugarcane, several other crops, and non-cropland areas . The chemical name for Isouron is 3-(5-tert-Butylisoxazol-3-yl)-1,1-dimethylurea .


Molecular Structure Analysis

The molecular formula of Isouron is C10H17N3O2 . It has a molecular weight of 211.26 g/mol . The InChI Key for Isouron is JLLJHQLUZAKJFH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Isouron is a solid substance with a molecular weight of 211.26 g/mol . It has a LogP value of 1.98, indicating its lipophilicity . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Degradation of Herbicide Isouron by Rhizoctonia solani

  • Application Summary : This study focused on the degradation of the herbicide Isouron by the fungus Rhizoctonia solani. The purpose of this study was to establish the metabolic fate of the persistence of this herbicide in the environment .
  • Methods of Application : The fungus was cultured aerobically at 28°C for 48 hours on a reciprocal shaker. The culture was then transferred into a medium composed of various substances, including 0.01% isouron .
  • Results : The fungus was found to degrade Isouron by demethylation of the urea group and hydroxylation of the tert-butyl group at the isoxazole ring .

2. Interactions Between the Herbicide Isouron and Selected Antidotes on Corn Hybrids

  • Application Summary : This research evaluated the efficacy of the herbicide antidotes NA, R-25788, cyometrinil, and CGA-92194 in protecting corn hybrids against injury from preemergence applications of Isouron .
  • Methods of Application : Isouron was tested at 0.3, 0.6, 0.9 and 1.2 kg/ha and its activity on corn was rate-dependent .
  • Results : Rates higher than 0.6 kg/ha were extremely phytotoxic to corn causing severe stunting and often death of the treated plants .

3. Uptake and Metabolism of Isouron in Rice

  • Application Summary : This study investigated the uptake and metabolism of Isouron in rice seedlings .
  • Methods of Application : Isouron was added to the nutrient solution in which rice seedlings were growing .
  • Results : Isouron was observed by the rice roots and translocated rapidly to the shoot .

4. Isouron as a Potent Inhibitor of Photosynthesis

  • Application Summary : Isouron has been identified as a potent inhibitor of photosynthesis, which makes it an excellent weed control agent. It can be applied at relatively low rates for preemergence field applications .
  • Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of weeds .
  • Results : The use of Isouron has been shown to effectively control weed growth, thereby improving crop yields .

5. Mineralization and Metabolism of Isouron in Aqueous Environment

  • Application Summary : This research investigated the mineralization and metabolism of Isouron in an aqueous environment .
  • Methods of Application : Isouron was added to water samples, and the changes in its chemical structure were monitored over time .
  • Results : The study found that Isouron was mineralized to a certain extent in sewage samples, but less so in river-water samples. It was also found that Isouron was converted mainly to organic compounds, presumably by metabolism .

6. Isouron in Non-Crop Land Weed Control

  • Application Summary : Isouron is used for weed control in non-crop lands .
  • Methods of Application : Isouron is applied to the soil to prevent the emergence of weeds .
  • Results : The application of Isouron has been found to be effective in controlling weed growth in non-crop lands .

7. Isouron as a Growth Regulator

  • Application Summary : Low concentrations of Isouron may act as growth regulators for the main crop metabolism .
  • Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of crops .
  • Results : The use of Isouron has been shown to effectively control weed growth, thereby improving crop yields .

8. Isouron in Fallow Land or Noncropland Weed Control

  • Application Summary : The herbicide Isouron possesses marginal selectivity, hence its proposed use has been in fallow land or in noncropland weed control .
  • Methods of Application : Isouron is applied to the soil to prevent the emergence of weeds .
  • Results : The application of Isouron has been found to be effective in controlling weed growth in non-crop lands .

9. Isouron’s Effect on Protein Synthesis in Soybean

  • Application Summary : The monomethylated derivative of Isouron suppressed the protein synthesis in soybean .
  • Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of soybean .
  • Results : The use of Isouron has been shown to suppress the protein synthesis in soybean .

Safety And Hazards

Isouron is classified as Acute toxicity, Oral (Category 4), H302 and Acute toxicity, Inhalation (Category 4), H332 . This means it is harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJHQLUZAKJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042079
Record name Isouron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isouron

CAS RN

55861-78-4
Record name Isouron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55861-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isouron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055861784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isouron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,1-Dimethyl-3-(5-tert.-butyl-3-isoxazolyl)urea is prepared by condensing dimethylamine with 5-tert.-butyl-3-isoxazolyl isocyanate in benzene. After removal of the reaction solvent and purification by chromatography or crystallization, there is obtained 1,1-dimethyl-3-(5-tert.-butyl-3-isoxazolyl)urea. M.P. 119.5°-120.5° C.
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Synthesis routes and methods III

Procedure details

N,N-Dimethylcarbamoyl chloride (7.91 g) and aluminum chloride (9.80 g) are added to toluene (100 ml), and the mixture is stirred at room temperature for 30 minutes. To this mixture is added 3-amino-5-t-butylisoxazole (9.81 g), and the resulting mixture is refluxed for 6 hours with stirring. After cooling, the reaction mixture is mixed with water, stirred at room temperature and shaken with toluene. The organic layer is evaporated to remove the toluene, whereby 1,1-dimethyl-3-(5-t-butyl-3-isoxazolyl)urea (14.63 g) is obtained. Yield is 98.9%. Melting point of the colorless crystalline product is 119 to 120.5° C. (after recrystallization from benzene).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
尾崎守, 早瀬善男, 小林忍, 鍬塚昭三 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
… Ozaki & Hayase demonstrated that isouron and its related … suggested the degradation pathways of Isouron in soil. In the … metabolites of isouron in the enrichment culture of Isouron using …
Number of citations: 14 jlc.jst.go.jp
尾崎守, 早瀬善男 - Journal of Pesticide Science, 1981 - jlc.jst.go.jp
… This paper describes the degradation of isouron by a soil fungus, Rhizoctonia solani, in a laboratory study and the identification of the degradation products isolated from the culture …
Number of citations: 14 jlc.jst.go.jp
尾崎守, 早瀬善男 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… and demethylation of the isouron moiety were shown to … isouron, our studies on the degradation of isouron-related compounds were designed with Rhizoctonia solani degrading isouron…
Number of citations: 16 jlc.jst.go.jp
尾崎守, 田中よし美, 鍬塚昭三 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
… When isouron is leached down to such an … anaerobic temporarily, Isouron may be degraded by anaerobic microorganisms. We already showed that isouron was rapidly degraded to …
Number of citations: 10 jlc.jst.go.jp
M OZAKI, Y TANAKA, S KUWATSUKA - Nippon Noyaku Gakkaishi, 1986 - jlc.jst.go.jp
… We have studied the metabolism of isouron by various species of microorganisms isolated from soil. Isouron was oxidatively metabolized to various compounds by organisms, and its …
Number of citations: 10 jlc.jst.go.jp
M Ishizuka, Y Kondo, Y Takeuchi - Journal of Agricultural and …, 1982 - ACS Publications
… The present investigation was conducted to determine the metabolic fate of isouron in bean plants. … of conversion of [14C]isouron to its metabolites during growth after a 4-h …
Number of citations: 15 pubs.acs.org
王一雄, 蔡顕修, 蘇永和, 陳玉麟 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… 68% of the initial isouron was found in the river-water samples. Data suggest that isouron was … pathway involved in the microbial degradation of isouron in the aqueous environments is …
Number of citations: 6 jlc.jst.go.jp
尾崎守, 鍬塚昭三 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
… Furthermore, the time-dependence of isouron degradation by cell suspension of the organism was studied qualitatively by thin layer chromatography. The quantitative results of …
Number of citations: 10 jlc.jst.go.jp
T KITAGAWA, K IWAKURA, E HIRAI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… Isouron was hydrolyzed to 3-amino-5Jeri-butylisoxazole (2) followed by diazo coupling with … and isouron concentration was obtained in the range of {ll—0.4 ug/ml. Isouron could be …
Number of citations: 6 www.jstage.jst.go.jp
早瀬善男, 高橋哲也 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… Isouron has a five-… of isouron in an aqueous solution in the presence of acetone under natural and laboratory conditions. Additional work was done to identify the products of isouron …
Number of citations: 6 jlc.jst.go.jp

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